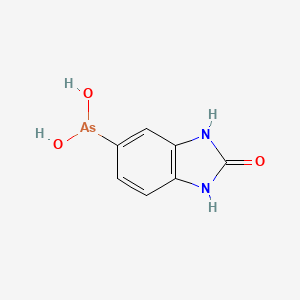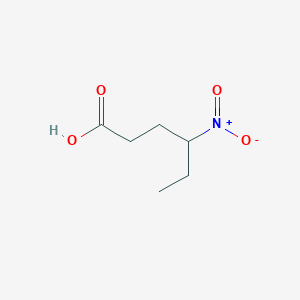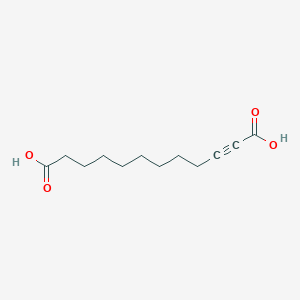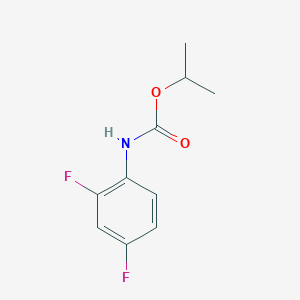
propan-2-yl N-(2,4-difluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-(2,4-difluorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a propan-2-yl group attached to a carbamate moiety, which is further linked to a 2,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-(2,4-difluorophenyl)carbamate typically involves the reaction of 2,4-difluoroaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-(2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl isocyanate, while reduction could produce the corresponding amine .
Scientific Research Applications
Propan-2-yl N-(2,4-difluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of propan-2-yl N-(2,4-difluorophenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the normal function of the enzyme, leading to a decrease in its activity. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in cell wall synthesis and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal agent with a similar difluorophenyl group.
Phenyl N-(propan-2-yl)carbamate: Another carbamate compound with similar structural features
Uniqueness
Propan-2-yl N-(2,4-difluorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2357-78-0 |
|---|---|
Molecular Formula |
C10H11F2NO2 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
propan-2-yl N-(2,4-difluorophenyl)carbamate |
InChI |
InChI=1S/C10H11F2NO2/c1-6(2)15-10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
IRPAVMSCKAYBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


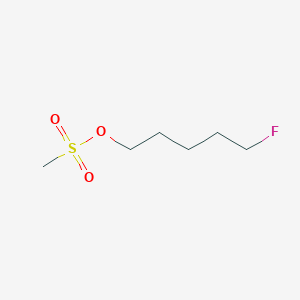


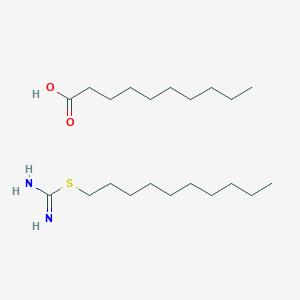
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)


![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
